{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone
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Overview
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring is attached to a phenyl group that is substituted with two trifluoromethyl groups. The other side of the triazole ring is attached to a furyl group and a methanone group .
Molecular Structure Analysis
The presence of the 1,2,3-triazole ring, the phenyl ring, and the furyl ring suggests that this compound may have interesting electronic properties. The trifluoromethyl groups are electron-withdrawing, which could impact the reactivity of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can participate in a variety of reactions. For example, the 1,2,3-triazole ring can act as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the trifluoromethyl groups could increase the compound’s stability and lipophilicity .Scientific Research Applications
Thermally Activated Delayed Fluorescence Emitters
A study explored thermally activated delayed fluorescent (TADF) emitters, including compounds with 3,3′-bicarbazole as a donor and benzophenone or triazine as acceptors, showcasing their high efficiency and potential for blue TADF devices. This research demonstrates the compound's relevance in developing high-efficiency blue emission materials for optoelectronic applications (Kim, Choi, & Lee, 2016).
Liquid Crystal Properties and Electrochemistry
Another study focused on the synthesis and characterization of 1,2,3-(NH)-triazolylferrocene derivatives, revealing their unique electrochemical and liquid crystal properties. The findings highlight the compound's versatility, indicating its potential use in developing new materials with specific electrochemical and thermotropic liquid crystal behaviors (Zhao et al., 2013).
Antimicrobial Evaluation
Research on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and related derivatives, including those with a furyl group, has shown promising antimicrobial activity. This underscores the compound's potential in the pharmaceutical field, particularly in the design of new antimicrobial agents (Altalbawy, 2013).
Antioxidant Properties
A study on the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products, demonstrated significant antioxidant power. These findings suggest the compound's application in creating antioxidant agents, which could be beneficial in food preservation and pharmaceuticals (Balaydın et al., 2010).
Synthesis and Photophysical Properties
Research involving the synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via photo-induced rearrangement has developed methods for producing highly conjugated polycyclic aromatic hydrocarbons (PAHs). This highlights the compound's potential in synthetic organic chemistry, particularly in the construction of PAHs for various advanced applications (Wang et al., 2019).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those with a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in the biological activities of the targets .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (28116) suggests that it may have suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .
Future Directions
Properties
IUPAC Name |
[1-[3,5-bis(trifluoromethyl)phenyl]triazol-4-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N3O2/c16-14(17,18)8-4-9(15(19,20)21)6-10(5-8)24-7-11(22-23-24)13(25)12-2-1-3-26-12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVCWTCXYNSBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CN(N=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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